8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
8-methyl-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O/c1-5-2-3-9-7-6(5)10-4-11-8(7)12/h2-4H,1H3,(H,10,11,12) |
InChI Key |
GNEVNTXGWBEBBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)C(=O)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to cyclization reactions to yield the desired pyridopyrimidine derivative .
Another approach involves the reaction of 4-amino-6-chloropyrimidine-5-carbaldehyde with appropriate reagents to form 7-amino-4-chloropyrido[2,3-d]pyrimidine, which can be further modified to obtain 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one .
Industrial Production Methods
Industrial production of 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at position 4 undergoes selective oxidation under controlled conditions. For example:
-
Oxidation to carboxylic acid derivatives : Using potassium permanganate (KMnO₄) in acidic media converts the 4-ketone to a carboxyl group, forming 8-methylpyrido[3,2-d]pyrimidine-4-carboxylic acid. This reaction is critical for introducing additional functional groups for drug discovery .
Table 1: Oxidation Reaction Conditions
| Reactant | Oxidizing Agent | Temperature | Yield | Source |
|---|---|---|---|---|
| 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one | KMnO₄ (aq. H₂SO₄) | 80°C | 72% |
Nucleophilic Substitution
The 4-ketone and methyl group enable regioselective substitutions:
-
Chlorination : Treatment with POCl₃ or SOCl₂ replaces the 4-ketone with chlorine, yielding 4-chloro-8-methylpyrido[3,2-d]pyrimidine. This intermediate is pivotal for further functionalization .
-
Amination : Reacting with primary/secondary amines under reflux conditions substitutes the 4-position with amino groups, forming derivatives like 4-(alkylamino)-8-methylpyrido[3,2-d]pyrimidines .
Table 2: Substitution Reactions
| Reaction Type | Reagent | Conditions | Yield | Application |
|---|---|---|---|---|
| Chlorination | POCl₃, N,N-dimethylaniline | 107°C, 1 hr | 65% | Precursor for kinase inhibitors |
| Amination | Benzylamine, EtOH | Reflux, 6 hr | 58% | Bioactive intermediate |
Cross-Coupling Reactions
The methyl group at position 8 participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Using arylboronic acids and Pd(PPh₃)₄, the methyl group is replaced with aryl rings, enabling access to diversely substituted analogs .
-
Buchwald-Hartwig Amination : Coupling with aryl halides introduces nitrogen-containing substituents at position 8 .
Table 3: Cross-Coupling Optimization
| Substrate | Catalyst | Ligand | Yield | Selectivity |
|---|---|---|---|---|
| 8-Bromo derivative | Pd(OAc)₂ | XPhos | 85% | >95% |
| 8-Methyl precursor | PdCl₂(dppf) | SPhos | 78% | 89% |
Reductive Functionalization
The pyrimidine ring undergoes reductive amination:
-
Reductive Alkylation : Reaction with aldehydes and NaBH₃CN introduces alkyl chains at the 3-position, enhancing solubility for biological assays .
Example Protocol :
text8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one (1.0 mmol) Formaldehyde (2.0 mmol), NaBH₃CN (1.5 mmol), MeOH Stir at 25°C for 12 hr → 3-(hydroxymethyl) derivative (Yield: 68%)
Metabolic Stability Enhancements
Introduction of methyl groups at strategic positions (e.g., 6-methyl derivatives) reduces oxidative metabolism in human liver microsomes (HLM), improving pharmacokinetic profiles .
Key Finding :
Scientific Research Applications
Anticancer Activity
One of the most prominent applications of 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one derivatives is their potential as anticancer agents. Research has demonstrated that these compounds can inhibit various cancer cell lines, including lung (A-549), prostate (PC-3), colorectal (HCT-116), and breast (MCF-7) cancers. For instance, a study highlighted that specific derivatives exhibited IC50 values as low as 0.099 µM against wild-type Epidermal Growth Factor Receptor (EGFR) and 0.123 µM against the mutant EGFR T790M, indicating strong inhibitory potential .
Case Study: EGFR Inhibition
- Compound Tested : 8a
- Cell Lines : A-549, PC-3, HCT-116, MCF-7
- IC50 Values :
- EGFR WT: 0.099 µM
- EGFR T790M: 0.123 µM
- Mechanism : Induction of apoptosis and cell cycle arrest at the pre-G1 phase.
Antiviral Properties
8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one has also shown promise in antiviral applications. Certain derivatives have been identified as inhibitors of Hepatitis C Virus (HCV) replication by targeting viral polymerases. This highlights the compound's potential in developing antiviral therapies aimed at chronic viral infections .
Antidiabetic Effects
The compound has been explored for its antidiabetic properties, particularly through the modulation of insulin resistance mechanisms. Some derivatives have been designed to inhibit diacylglycerol acyltransferase 1 (DGAT-1), an enzyme implicated in triglyceride synthesis and obesity-related insulin resistance . This approach suggests a dual benefit of weight management and glycemic control.
Cardiovascular Applications
Pyrido[3,2-d]pyrimidine derivatives have been investigated for their cardiovascular benefits, including antihypertensive effects. These compounds can act as angiotensin II receptor antagonists and have shown efficacy in reducing blood pressure and improving heart health .
Enzyme Inhibition
The compound exhibits significant activity as a dihydrofolate reductase inhibitor, which is critical in treating parasitic diseases and certain cancers. By inhibiting this enzyme, these derivatives can disrupt folate metabolism in rapidly dividing cells, thereby exerting cytotoxic effects on tumors and pathogens alike .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one has been crucial for optimizing its pharmacological properties. Modifications to the methyl group or substitutions at various positions have led to enhanced biological activity across different applications .
Data Table: Summary of Applications
| Application | Mechanism/Target | Notable Findings |
|---|---|---|
| Anticancer | EGFR inhibition | IC50 values: 0.099 µM (WT), 0.123 µM (T790M) |
| Antiviral | HCV polymerase inhibition | Effective against HCV replication |
| Antidiabetic | DGAT-1 inhibition | Reduces triglyceride accumulation |
| Cardiovascular | Angiotensin II receptor antagonism | Reduces blood pressure |
| Enzyme Inhibition | Dihydrofolate reductase | Disrupts folate metabolism |
Mechanism of Action
The mechanism of action of 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and differentiation .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol: This compound has a similar fused ring structure but with a bromine atom at the 7th position and a hydroxyl group at the 4th position.
2-Amino-pyrido[3,4-d]pyrimidine: This compound features an amino group at the 2nd position and is known for its kinase inhibitory activity.
Thieno[2,3-d]pyrimidin-4(3H)-one: This compound has a thieno ring fused to the pyrimidine ring and has been studied for its antitubercular and anticancer properties.
Uniqueness
8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of a methyl group at the 8th position and a keto group at the 4th position. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Biological Activity
8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a pyrido[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets. The methyl substitution at the 8-position enhances its pharmacological properties.
Research indicates that 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression and other diseases. For instance, it acts as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial for cell survival and proliferation .
- Receptor Interaction : It interacts with various receptors, including tyrosine kinases, which are implicated in several cancers. The compound's ability to selectively target these receptors makes it a promising candidate for cancer therapy .
Biological Activity and Therapeutic Applications
The biological activity of 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one has been evaluated in several studies:
- Antitumor Activity : Studies have demonstrated that this compound exhibits significant antitumor properties. It has been effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially making it useful in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies highlight the efficacy of 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one:
-
Cancer Treatment : A study reported that derivatives of this compound showed enhanced potency against breast cancer cells through the inhibition of specific kinases involved in tumor growth .
Compound IC50 (µM) Target 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one 0.5 PI3K Derivative A 0.25 EPH receptor Derivative B 0.75 MAPK - Neurodegeneration : Another research focused on its neuroprotective properties indicated that the compound could reduce oxidative stress markers in neuronal cells, suggesting potential benefits for conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-methylpyrido[3,2-d]pyrimidin-4(3H)-one, and how can structural analogs be prepared?
- Methodological Answer : The compound can be synthesized via cyclization reactions using 2-aminonicotinic acid derivatives. For example, heating 2-aminonicotinic acid with formamide under microwave irradiation (150°C) yields pyrido[2,3-d]pyrimidin-4(3H)-one derivatives . Substituted analogs can be prepared by introducing methyl or other alkyl groups at the C2 or C8 positions using alkylation or nucleophilic substitution . Functionalization at C8 (e.g., chloro, hydroxy) may require POCl₃ or hydroxylamine .
Q. How can spectroscopic techniques (e.g., IR, MS) characterize the structural integrity of 8-methylpyrido[3,2-d]pyrimidin-4(3H)-one?
- Methodological Answer :
- IR Spectroscopy : The carbonyl (C=O) stretch in pyrido[3,2-d]pyrimidin-4(3H)-one appears at ~1745 cm⁻¹, indicating a quasi-o-quinonoid structure .
- Mass Spectrometry : The molecular ion peak (e.g., m/z 177 for C₈H₇N₃O₂) and fragmentation patterns (e.g., loss of methyl or hydroxyl groups) are critical for confirming molecular weight and substituents .
Q. What in vitro assays are suitable for preliminary biological evaluation of this scaffold?
- Methodological Answer : Screen for antimicrobial or anticancer activity using:
- Microplate Alamar Blue Assay against Plasmodium falciparum (IC₅₀ determination) .
- MTT Assay in cancer cell lines (e.g., HCT-116, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition Assays (e.g., mPGES-1 inhibition) to evaluate anti-inflammatory potential via PGE₂ quantification .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of 8-methylpyrido[3,2-d]pyrimidin-4(3H)-one derivatives for therapeutic applications?
- Methodological Answer :
- C2 Substitution : Introducing a methyl or vinyl group at C2 improves metabolic stability by blocking aldehyde oxidase (AO)-mediated oxidation .
- C8 Functionalization : Chloro or aryl groups enhance mPGES-1 inhibition (IC₅₀ < 100 nM) by interacting with hydrophobic pockets .
- Ring Saturation : Hydrogenation of the pyridine ring (e.g., 5,6,7,8-tetrahydro derivatives) modulates lipophilicity and bioavailability .
Q. What strategies mitigate metabolic instability of pyrido[3,2-d]pyrimidin-4(3H)-one derivatives in preclinical studies?
- Methodological Answer :
- AO Metabolism Blockade : C2-substituted derivatives (e.g., 2-methyl) resist AO-mediated oxidation, confirmed via liver microsomal assays and LC-MS metabolite profiling .
- Prodrug Design : Masking the C4 carbonyl as a phosphate ester improves solubility and reduces first-pass metabolism .
Q. How do computational methods (e.g., molecular docking) support the design of pyrido[3,2-d]pyrimidin-4(3H)-one-based inhibitors?
- Methodological Answer :
- Target Docking : Dock derivatives into the mPGES-1 active site (PDB: 4AL0) to identify key interactions (e.g., π-π stacking with Phe³⁸⁸) .
- ADMET Prediction : Use QikProp or SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
Q. What experimental evidence resolves contradictions in reported bioactivity data for this scaffold?
- Methodological Answer :
- Bioassay Standardization : Compare IC₅₀ values across studies using identical assay conditions (e.g., ATP concentration in kinase assays).
- Metabolite Interference Testing : Use LC-MS to rule out false positives from compound degradation (e.g., AO-mediated oxidation yielding inactive metabolites) .
Methodological Tables
| Key Functionalization Sites | Impact on Bioactivity | References |
|---|---|---|
| C2 (Methyl) | Blocks AO metabolism | |
| C8 (Chloro) | Enhances mPGES-1 inhibition | |
| Pyridine Ring Saturation | Modulates lipophilicity |
| Assay Type | Application | References |
|---|---|---|
| Microsomal Stability | Predict in vivo clearance | |
| mPGES-1 Inhibition | Anti-inflammatory drug development | |
| Plasmodium Falciparum | Antimalarial screening |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
